4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Overview
Description
Scientific Research Applications
Antibacterial Applications
A series of compounds similar to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol" were synthesized and evaluated for their antibacterial activity against different human pathogens, including B. anthracis, E. coli, S. aureus, S. typhimurium, and P. aeruginosa. These compounds showed considerable inhibition against the bacteria tested, highlighting their potential as antibacterial agents (Halve et al., 2009).
Solvatochromism and Radical Scavenging Properties
Another study focused on the solvatochromism and radical scavenging properties of compounds similar to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol." These compounds exhibited significant antibacterial activity and radical scavenging effects, which were influenced by the nature and position of substituent groups in the azo component (Azarbani et al., 2016).
Azo-Azomethine Compounds with Antimicrobial Activities
A study synthesized azo-azomethine compounds with structural similarities to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol" and investigated their antimicrobial activities. The synthesized compounds displayed varying levels of antibacterial activities, highlighting the role of structural modifications in enhancing their antimicrobial potential (Kose et al., 2013).
Orthorhombic Polymorphism and Crystal Structure
Research on the crystal structure of a compound closely related to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol" revealed its orthorhombic polymorphism, providing insights into its molecular shape and potential applications in material science (Suda et al., 2021).
properties
IUPAC Name |
4-chloro-5-methyl-2-phenyldiazenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-7-13(17)12(8-11(9)14)16-15-10-5-3-2-4-6-10/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWRFMDTAUQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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